molecular formula C5H14SSi2 B14346916 1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- CAS No. 91521-58-3

1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl-

Cat. No.: B14346916
CAS No.: 91521-58-3
M. Wt: 162.40 g/mol
InChI Key: BFGQSIFHFGNQFL-UHFFFAOYSA-N
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Description

1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- is a unique organosilicon compound characterized by its cyclic structure containing silicon, sulfur, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- can be synthesized through the dehalogenation of 1,2-bis(chlorodimethylsilyl)ethane using alkali metal vapors . This reaction typically occurs at room temperature and results in the formation of the desired cyclic compound.

Industrial Production Methods

While specific industrial production methods for 1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- are not extensively documented, the synthesis process involving alkali metal vapor dehalogenation can be scaled up for industrial applications. The reaction conditions, such as temperature and pressure, can be optimized to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Styrene: Used in ring-opening polymerization to form copolymers.

    Alkali Metal Vapors: Utilized in the dehalogenation process during synthesis.

Major Products Formed

Scientific Research Applications

1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- primarily involves the ring-opening polymerization process. The compound’s cyclic structure, containing silicon and sulfur atoms, facilitates the formation of reactive intermediates that initiate polymerization. The presence of styrene further promotes the copolymerization process, resulting in the incorporation of styrene units into the polymer chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- is unique due to the presence of both silicon and sulfur atoms in its ring structure. This combination imparts distinct chemical reactivity and potential for forming copolymers with unique properties, making it a valuable compound in organosilicon chemistry .

Properties

CAS No.

91521-58-3

Molecular Formula

C5H14SSi2

Molecular Weight

162.40 g/mol

IUPAC Name

2,2,4,4-tetramethyl-1,2,4-thiadisiletane

InChI

InChI=1S/C5H14SSi2/c1-7(2)5-8(3,4)6-7/h5H2,1-4H3

InChI Key

BFGQSIFHFGNQFL-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C[Si](S1)(C)C)C

Origin of Product

United States

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